![molecular formula C33H46F3N6O19P B12423284 [pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
[pTyr5] EGFR (988-993) (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[pTyr5] EGFR (988-993) (TFA) is a peptide derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR 988-993). This compound is often complexed with the catalytically inactive protein-tyrosine phosphate 1B (PTP1B) . It is primarily used in scientific research for studying the interactions and functions of EGFR and related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [pTyr5] EGFR (988-993) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of [pTyr5] EGFR (988-993) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[pTyr5] EGFR (988-993) (TFA) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, affecting its structure and function.
Reduction: Reduction reactions can modify the peptide’s disulfide bonds.
Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
[pTyr5] EGFR (988-993) (TFA) is widely used in scientific research, including:
Chemistry: Studying peptide synthesis, structure, and function.
Biology: Investigating the role of EGFR in cell signaling and cancer.
Medicine: Developing targeted therapies for diseases involving EGFR dysregulation.
Industry: Producing research-grade peptides for various applications.
Mechanism of Action
[pTyr5] EGFR (988-993) (TFA) exerts its effects by interacting with EGFR and related proteins. The peptide mimics the autophosphorylation site of EGFR, allowing researchers to study the binding and activity of EGFR and its downstream signaling pathways. The primary molecular target is EGFR, and the pathways involved include the MAPK/ERK and PI3K/AKT signaling cascades .
Comparison with Similar Compounds
Similar Compounds
[pTyr5] EGFR (988-993): Similar to [pTyr5] EGFR (988-993) (TFA) but without the trifluoroacetic acid (TFA) salt.
[pTyr5] EGFR (988-993) (Acetate): Another salt form of the peptide.
[pTyr5] EGFR (988-993) (Hydrochloride): A hydrochloride salt form of the peptide.
Uniqueness
[pTyr5] EGFR (988-993) (TFA) is unique due to its specific derivation from the autophosphorylation site of EGFR and its frequent use in complexing with PTP1B. This makes it particularly valuable for studying EGFR-related pathways and developing targeted therapies.
Properties
Molecular Formula |
C33H46F3N6O19P |
|---|---|
Molecular Weight |
918.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C31H45N6O17P.C2HF3O2/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41;3-2(4,5)1(6)7/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53);(H,6,7)/t15-,18-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
PCQWDGGWAHUXTQ-OUSXHNLLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


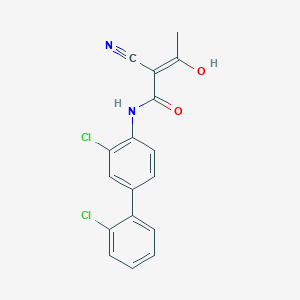
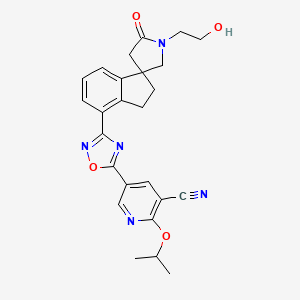
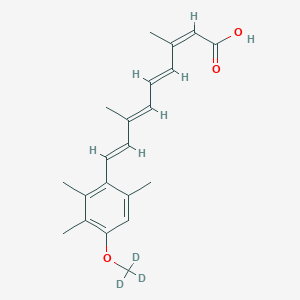

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
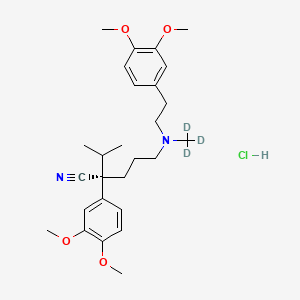

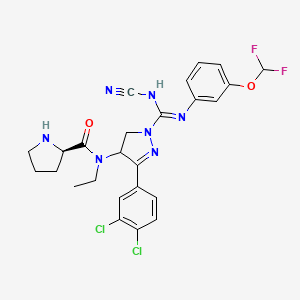
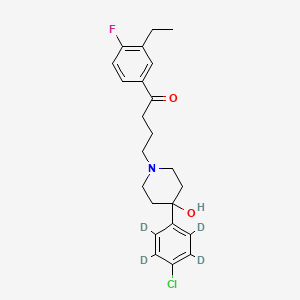
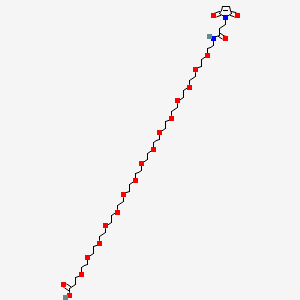

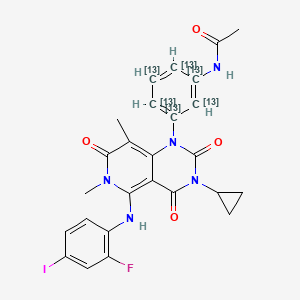
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
